2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a tetrazolylsulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
The synthesis of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. The synthetic route may include the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with an appropriate halogenated precursor under basic conditions.
Introduction of the tetrazolylsulfanyl group: This step involves the reaction of a tetrazole derivative with a suitable electrophile.
Cyclization and formation of the cyclohexa-2,5-diene-1,4-dione core: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a therapeutic agent, given its unique structural features that could interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its sulfanyl and tetrazolyl groups. These interactions can modulate various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione include other sulfanyl and tetrazolyl derivatives These compounds may share some structural features but differ in their specific substituents and overall molecular architecture
Properties
CAS No. |
111335-74-1 |
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Molecular Formula |
C22H36N4O2S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-dodecylsulfanyl-5-(1-propyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C22H36N4O2S2/c1-3-5-6-7-8-9-10-11-12-13-15-29-20-16-19(28)21(17-18(20)27)30-22-23-24-25-26(22)14-4-2/h16-17,27-28H,3-15H2,1-2H3 |
InChI Key |
CPTDJLBKIDJYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2CCC)O |
Origin of Product |
United States |
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